REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([Cl:16])=[CH:9][N+:8]=1[O-].C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[Cl:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([Cl:16])=[CH:9][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.4 μL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=[N+](C=C(C(=C1)[N+](=O)[O-])Cl)[O-]
|
Name
|
|
Quantity
|
61.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform three times
|
Type
|
FILTRATION
|
Details
|
filtered through Phase-separator (Varian Inc.)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |